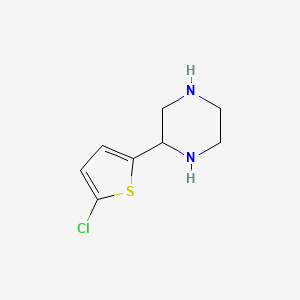

2-(5-Chloro-2-thienyl)piperazine

Description

Properties

Molecular Formula |

C8H11ClN2S |

|---|---|

Molecular Weight |

202.71 g/mol |

IUPAC Name |

2-(5-chlorothiophen-2-yl)piperazine |

InChI |

InChI=1S/C8H11ClN2S/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10-11H,3-5H2 |

InChI Key |

YMXQIAKIMOYTDD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]piperazine (CID 28818943)

- Structure : Piperazine linked to a 5-(2-fluorophenyl)thiophen-2-ylmethyl group.

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine

- Structure : Piperazine attached to a 5-ethylthiazole ring.

- Key Features : The ethyl group on the thiazole may enhance metabolic stability compared to the chloro-thiophene moiety.

Piperazines with Heterocyclic Substitutions

1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine

- Structure : Piperazine with a methylenedioxybenzyl group and a pyrimidine substituent.

- Key Features : The pyrimidine ring may engage in hydrogen bonding with enzymatic targets, while the methylenedioxy group is associated with CNS activity.

- Activity : Structural analogs have shown promise in neuropharmacology, though specific data are lacking .

Piperazines in Antimicrobial Agents

N-Piperazinyl Quinolone Derivatives

- Structure: Quinolone core linked to 2-(5-chloro-2-thienyl)piperazine.

- Activity : Demonstrates broad-spectrum antibacterial activity. The 5-chloro-thiophene group enhances potency against Staphylococcus aureus and Escherichia coli compared to unsubstituted thiophene analogs.

- Reference : Derivatives from this class achieved MIC values of 0.5–4 µg/mL against tested pathogens .

Levofloxacin Derivatives with Bulky Piperazine Substituents

- Structure : Levofloxacin modified with 5-chloro-2-thienylpiperazine.

- Activity : The chloro-thiophene group improves pharmacokinetic properties, including half-life and tissue penetration, compared to piperidine-containing analogs .

Enzyme-Inhibitory Piperazine Derivatives

Phthalimide-Piperazine Hybrids

2-(2-(4-(2-Oxo-2-phenylethyl)piperazine)ethers

- Structure : Piperazine with phenacyl or dichlorophenacyl substituents.

- Activity : Compound 4d (2,4-dichlorophenacyl derivative) showed moderate AChE inhibition (IC50 = 19.5 µM), suggesting electron-withdrawing groups on the phenyl ring enhance binding .

Structural-Activity Relationship (SAR) Analysis

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- First aid : For skin exposure, wash with soap and water; for eye contact, irrigate with saline for 15 minutes .

How can researchers resolve contradictions in reported biological activities?

Q. Advanced

- Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variables .

- Meta-analysis : Compare datasets across publications to identify trends or outliers in IC values.

- Purity validation : Use HPLC or LC-MS to confirm compound integrity, as impurities may skew results .

What physicochemical properties influence solubility and reactivity?

Q. Basic

- Molecular weight : ~263 g/mol (affects membrane permeability) .

- LogP : Predicted hydrophobicity (e.g., from PubChem data) guides solvent selection for in vitro assays .

- pKa : Piperazine’s basic nitrogen (pKa ~9.5) impacts protonation state in physiological conditions .

What strategies enhance receptor binding affinity in analogs?

Q. Advanced

- Bioisosteric replacement : Substitute the thienyl group with pyrazine or pyrrolo-pyrazine moieties to mimic electronic profiles .

- Conformational restriction : Introduce fused rings (e.g., thiadiazolo-pyrimidinones) to lock the piperazine in bioactive conformations .

- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonds with Asp224 in αIIbβ3 receptors) .

How should intermediates be characterized during synthesis?

Q. Basic

- TLC monitoring : Track reaction progress using silica gel plates and UV visualization .

- Melting point analysis : Compare intermediates to literature values for consistency .

- FT-IR spectroscopy : Confirm functional groups (e.g., C=O, N-H stretches) at each step .

What computational methods predict target interactions?

Q. Advanced

- Molecular docking : Use software like MOE or AutoDock to model binding poses with proteins (e.g., αIIbβ3 integrin) .

- Molecular dynamics (MD) : Simulate ligand-receptor stability over time to assess binding energy and conformational shifts .

- QSAR modeling : Corrogate substituent electronic parameters (e.g., Hammett constants) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.